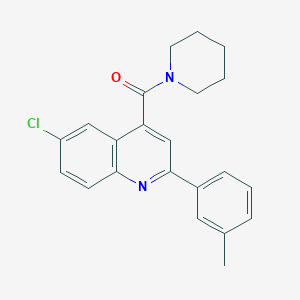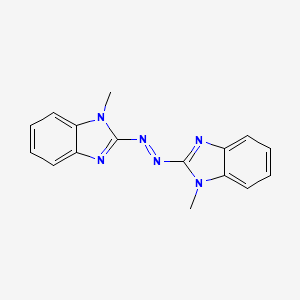
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The exact mechanism of action of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. This compound has also been found to inhibit the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.
未来方向
There are several future directions for the study of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
合成方法
The synthesis of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 6-chloro-2-nitroaniline with 3-methylbenzoyl chloride in the presence of a base to form 6-chloro-2-(3-methylphenyl)-4-nitroaniline. This is then reduced with iron powder and hydrochloric acid to obtain 6-chloro-2-(3-methylphenyl)-4-aminophenol. The final step involves the reaction of 6-chloro-2-(3-methylphenyl)-4-aminophenol with piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent to form this compound.
科学研究应用
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in various cancer cell lines and has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
属性
IUPAC Name |
[6-chloro-2-(3-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-6-5-7-16(12-15)21-14-19(22(26)25-10-3-2-4-11-25)18-13-17(23)8-9-20(18)24-21/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYWOMFJVAIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)
![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)

